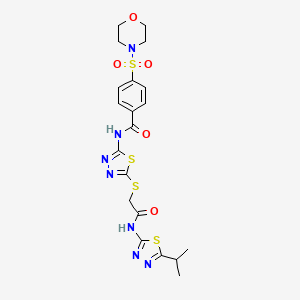

N-(5-((2-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

This compound is a structurally complex 1,3,4-thiadiazole derivative featuring dual heterocyclic cores. Its structure includes:

- Two 1,3,4-thiadiazole rings interconnected via a thioether linkage (-S-CH2-CO-NH-).

- A 5-isopropyl substituent on one thiadiazole ring, enhancing lipophilicity.

- A morpholinosulfonyl benzamide moiety at the para position of the benzamide group, likely improving solubility and target interaction.

- Nucleophilic substitution or Schotten-Baumann reactions to form thioether and amide bonds .

- Use of α-halogenated ketones or isothiocyanates for functionalization .

- Characterization via 1H/13C-NMR, IR, and LCMS to confirm tautomeric forms, carbonyl groups (C=O at ~1660–1680 cm⁻¹), and sulfur-containing functionalities (C-S at ~1240–1255 cm⁻¹) .

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O5S4/c1-12(2)17-23-24-18(34-17)21-15(28)11-33-20-26-25-19(35-20)22-16(29)13-3-5-14(6-4-13)36(30,31)27-7-9-32-10-8-27/h3-6,12H,7-11H2,1-2H3,(H,21,24,28)(H,22,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUUEHHBGVXFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that incorporates multiple pharmacophoric elements, including thiadiazole and benzamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process that typically includes the formation of the thiadiazole ring followed by the introduction of the morpholino sulfonyl and benzamide groups. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Numerous studies have reported on the anticancer properties of compounds containing thiadiazole and benzamide structures. For instance:

- A series of benzamide derivatives with thiadiazole scaffolds demonstrated promising anticancer activity against various human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The compounds exhibited GI50 values comparable to standard drugs like Adriamycin .

- Specifically, derivatives containing the 1,3,4-thiadiazole moiety have shown selective cytotoxicity against cancer cell lines. For example, compounds with specific substitutions on the thiadiazole ring displayed IC50 values in the low micromolar range against leukemia cell lines .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been extensively studied:

- Compounds featuring 1,3,4-thiadiazole rings have been reported to exhibit significant antibacterial and antifungal activities. For example, certain derivatives showed higher antimicrobial efficacy compared to standard antibiotics like ciprofloxacin and fluconazole. The minimum inhibitory concentrations (MICs) for these compounds were often in the range of 32–42 μg/mL against various bacterial strains .

- Notably, compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds:

| Substituent | Activity | Remarks |

|---|---|---|

| Halogen at phenyl | Increased antibacterial activity | Particularly effective against Gram-positive bacteria |

| Oxygenated substituents | Enhanced antifungal properties | Showed significant inhibition against Candida albicans |

| Morpholino group | Improved solubility and bioavailability | Contributes to overall pharmacological profile |

The presence of specific functional groups significantly influences both the potency and selectivity of these compounds against various biological targets.

Case Studies

- Thiadiazole Derivatives : A study on a series of 1,3,4-thiadiazole derivatives revealed that modifications at specific positions led to enhanced anticancer activity. For instance, a derivative with a p-nitroaniline moiety exhibited superior antibacterial effects compared to its analogs lacking this substitution .

- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For example, docking simulations indicated that certain derivatives form critical hydrogen bonds with target proteins involved in cancer cell proliferation .

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds featuring the thiadiazole moiety exhibit potent activity against a range of pathogens. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with some compounds outperforming commercial bactericides . The specific compound has demonstrated promising antimicrobial effects in preliminary studies.

Antitumor Activity

The compound has been evaluated for its antitumor properties. Studies have reported that certain thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). For example, modifications to the thiadiazole structure have resulted in compounds with IC50 values lower than those of standard treatments like cisplatin . The mechanism of action often involves the induction of apoptosis in malignant cells.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies highlight their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of N-(5-((2-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step chemical reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups.

Synergistic Effects with Antibiotics

Recent studies have explored the synergistic effects of thiadiazole derivatives when combined with conventional antibiotics like Amphotericin B. These combinations have shown enhanced efficacy against resistant strains of bacteria and fungi by reducing the effective dosage required for therapeutic action .

Evaluation of Anticancer Activity

In a series of experiments focusing on anticancer activity, specific derivatives were tested against various cancer cell lines. Results indicated that modifications to the thiadiazole structure could lead to improved selectivity and potency against tumor cells compared to traditional chemotherapeutics .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Key Findings |

|---|---|---|

| Antimicrobial | Xanthomonas oryzae, Fusarium graminearum | Significant inhibition compared to commercial agents |

| Antitumor | MDA-MB-231 (breast cancer) | IC50 values lower than cisplatin |

| Anti-inflammatory | Various inflammatory models | Inhibition of pro-inflammatory cytokines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with other 1,3,4-thiadiazole derivatives but exhibits distinct substituents influencing bioactivity and physicochemical properties. Key comparisons include:

Key Research Findings

Morpholinosulfonyl vs. Benzoyl Sulfonamide: The morpholinosulfonyl group in the target compound likely enhances water solubility and target binding affinity compared to benzoyl sulphonamides (e.g., ). Morpholine derivatives in demonstrated potent anticancer activity, suggesting this substituent may optimize pharmacokinetics . Benzoyl sulphonamides () showed moderate anticancer activity but higher antimitotic effects, possibly due to arylidene amino groups .

Dual Thiadiazole-Thioether Core :

- The thioether linkage (-S-CH2-) may improve metabolic stability compared to esters or amides in analogues (e.g., triazole-thiones in ). This structural rigidity could reduce enzymatic degradation .

Similar alkyl groups in ’s triazole-thiones improved bioavailability .

Anticancer Mechanisms: Morpholine-containing compounds () inhibit cancer cell proliferation via protein kinase modulation or DNA intercalation. The target compound’s dual thiadiazole core may synergize with morpholinosulfonyl to enhance these effects . By contrast, piperidinyl derivatives () target acetylcholinesterase, indicating substituent-dependent selectivity .

Q & A

Q. What are the standard synthetic pathways for preparing this thiadiazole-based compound, and how are intermediates characterized?

The compound can be synthesized via multistep reactions involving thiadiazole cores and sulfonamide linkages. A typical approach involves:

- Step 1 : Reacting 5-isopropyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form a thioether intermediate.

- Step 2 : Coupling the intermediate with a morpholinosulfonyl-substituted benzamide via nucleophilic substitution or amide bond formation. Characterization of intermediates includes IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹ for amides), ¹H/¹³C NMR (e.g., morpholine protons at δ 3.6–3.8 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated m/z) .

Q. How is the structural integrity of the compound validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles (e.g., S–C bond distances in thiadiazole rings ~1.68–1.72 Å). SHELXL software is used for refinement .

- DFT calculations : Compare experimental vibrational spectra (IR/Raman) with computed values to confirm electronic environments .

- Elemental analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What in vitro assays are used to evaluate its potential anticancer activity?

- NCI-60 screening : Dose-response profiling across 60 cancer cell lines (e.g., GI₅₀ values < 10 µM indicate potency).

- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell-cycle analysis (flow cytometry) to identify targets .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Use Bayesian optimization to iteratively adjust parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 15% yield improvement was achieved by optimizing POCl₃ stoichiometry in analogous thiadiazole syntheses .

- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side products (e.g., by controlling residence time during exothermic steps) .

Q. How are crystallographic data discrepancies resolved for structurally complex derivatives?

- Twinned data refinement : SHELXL’s TWIN/BASF commands refine overlapping reflections in low-symmetry space groups.

- High-resolution synchrotron data : Resolve disorder in morpholinosulfonyl groups (e.g., using 0.7 Å data at 100 K) .

Q. What strategies address contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.